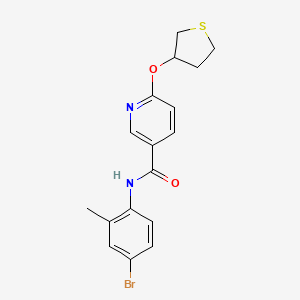

N-(4-bromo-2-methylphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Description

N-(4-bromo-2-methylphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a pyridinecarboxamide derivative featuring a 4-bromo-2-methylphenyl substituent at the amide nitrogen and a thiolan-3-yloxy (tetrahydrothiophen-3-yloxy) group at the 6-position of the pyridine ring. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and enzyme modulators .

Crystallographic tools like SHELX and ORTEP-3 are critical for resolving the three-dimensional structure of such compounds, enabling precise analysis of substituent orientation and intermolecular interactions.

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O2S/c1-11-8-13(18)3-4-15(11)20-17(21)12-2-5-16(19-9-12)22-14-6-7-23-10-14/h2-5,8-9,14H,6-7,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIHZXULEKWZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=CN=C(C=C2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Bromine Atom: The bromine atom can be introduced via electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide.

Attachment of the Methyl Group: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Formation of the Thiolan-3-yloxy Group: The thiolan-3-yloxy group can be synthesized by reacting a thiol with an epoxide under basic conditions.

Coupling to Form the Final Compound: The final step involves coupling the synthesized intermediates to form this compound using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiolan-3-yloxy group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the bromine atom or the carbonyl group, leading to debromination or reduction to an alcohol, respectively.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Debrominated compounds or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of the target compound with two analogs:

Key Differences and Implications

- Bromine vs. Chlorodifluoromethoxy : The target’s bromine atom may enhance lipophilicity compared to ABL001’s chlorodifluoromethoxy group, which contributes to metabolic stability via fluorine atoms .

- Thiolan-3-yloxy vs. Thioxo: The thiolan-3-yloxy group in the target introduces an ether linkage and sulfur atom, offering moderate polarity and flexibility.

- Substituent Positioning : ABL001’s pyrazole and hydroxypyrrolidine groups at positions 5 and 6 enable dual hydrogen bonding and conformational rigidity, critical for kinase selectivity. The target’s substituents may favor broader enzyme interactions due to less steric hindrance .

Physicochemical Properties (Hypothetical Analysis)

- Solubility : ABL001’s hydroxypyrrolidine and pyrazole groups likely improve aqueous solubility compared to the target’s bromine and thiolan-3-yloxy moieties.

- Steric Effects : The 2-methyl group on the target’s phenyl ring may reduce steric clash in binding pockets compared to the unsubstituted phenyl group in ’s compound.

Research Tools and Methodologies

Structural characterization of these compounds relies on crystallographic software such as:

Biological Activity

N-(4-bromo-2-methylphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C13H14BrN3O2S

- Molecular Weight : 356.24 g/mol

- CAS Number : [specific CAS number not available in the search results]

The presence of the bromine atom, thiolane ring, and pyridine moiety contributes to its unique chemical properties and biological activities.

Research indicates that compounds with similar structures often exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The mechanisms through which this compound may exert its effects include:

- Inhibition of Inflammatory Cytokines : Similar compounds have shown the ability to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting a potential role in modulating inflammatory responses .

- Targeting Kinase Pathways : Compounds in this class have been identified as potent inhibitors of Src/Abl kinases, which play crucial roles in cancer cell proliferation and survival .

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various pathogens, indicating potential applications in treating infections .

Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of related compounds demonstrated significant inhibition of nitric oxide (NO) production and inflammatory cytokines in RAW264.7 cells. The compounds were found to prevent the activation of NF-κB and MAPK signaling pathways, which are critical in inflammatory processes .

Anticancer Potential

In another study focusing on Src/Abl kinase inhibitors, a series of compounds similar to this compound exhibited robust antiproliferative activity against various cancer cell lines. One compound showed complete tumor regression in a K562 xenograft model with low toxicity, highlighting the therapeutic potential of this class .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.